molecular formula C16H16FNO4S B2663416 Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate CAS No. 3109-55-5

Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate

Cat. No.: B2663416
CAS No.: 3109-55-5
M. Wt: 337.37
InChI Key: RAXQTXJJHRGLIX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate is a sulfonamide-derived compound featuring a 4-fluorophenyl sulfonyl group attached to an anilino moiety, which is further linked to an ethyl acetate backbone. This structure confers unique physicochemical properties, including enhanced metabolic stability and bioavailability due to the fluorine substituent.

Properties

IUPAC Name

ethyl 2-(N-(4-fluorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-2-22-16(19)12-18(14-6-4-3-5-7-14)23(20,21)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXQTXJJHRGLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form 4-fluorophenylsulfonylaniline. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate can undergo various chemical reactions including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate typically involves multiple steps, including:

  • Formation of the Aniline Derivative : The initial reaction forms the aniline component.
  • Sulfonation : Introduction of the sulfonyl group.
  • Esterification : Reaction with acetic acid to form the ethyl acetate moiety.
  • Purification : Characterization using spectroscopic techniques such as NMR and mass spectrometry.

These methods can be optimized for industrial applications, often utilizing continuous flow reactors for efficiency.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In studies involving the HCT116 cell line, it demonstrated an IC50 value of 95.2 μg/mL, while its methyl derivative showed enhanced potency with an IC50 of 8.5 μg/mL. This suggests that modifications to the compound can significantly influence its biological activity.

Protective Group in Carbohydrate Chemistry

The compound has been utilized as a precursor for the synthesis of derivatives such as the Fsec group (2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl), which serves as a protecting group for hydroxyl functionalities in carbohydrate synthesis . This application is crucial for facilitating complex carbohydrate structures without interfering with reactive sites during synthesis.

Enzyme Inhibition Studies

The sulfonyl group in this compound allows it to interact with various proteins and enzymes, potentially inhibiting their activity. Such interactions can provide insights into biochemical pathways and therapeutic targets, making it valuable for drug discovery and development .

Case Study: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against various cancer cell lines. The results indicated that modifications to the compound could enhance its potency against specific targets, providing a pathway for developing new anticancer agents.

Case Study: Application as a Protective Group

Another study focused on the application of the Fsec group derived from this compound in carbohydrate chemistry. The research demonstrated that this protecting group allowed for selective reactions without compromising the integrity of other functional groups within complex molecules .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the fluorophenyl ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate ~C₁₆H₁₅FN₂O₄S* ~350.36* 4-Fluorophenyl sulfonyl, anilino Sulfonamide linkage, fluorine for enhanced stability
Ethyl 2-(N-(4-Fluorophenyl)sulfamoyl)acetate () C₁₀H₁₂FNO₄S 261.05 4-Fluorophenyl sulfamoyl Simpler structure, lower molecular weight, mp 65–66 °C
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate () C₁₆H₁₅Cl₂NO₄S 388.26 4-Cl, 4-ClPh sulfonyl Dichloro substitution, increased lipophilicity
Ethyl 2-{[(4-fluorophenyl)carbamothioyl]amino}acetate () C₁₁H₁₃FN₂O₂S 272.30 Thiourea linkage Altered H-bonding capacity; potential for varied bioactivity
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate () C₁₁H₁₃F₃N₂O₂ 278.23 Trifluoromethyl, amino groups Electron-withdrawing CF₃ enhances metabolic stability
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate () C₁₄H₁₂ClFN₂O₄S 368.77 2-Cl, 4-FPh sulfonyl Steric and electronic effects from chloro-fluoro interplay

*Hypothetical values based on structural analysis.

Key Research Findings

  • Anticancer Potential: Sulfonamide derivatives (e.g., ) are frequently explored as kinase inhibitors or apoptosis inducers due to their ability to disrupt protein-protein interactions .
  • Metabolic Stability: Fluorinated compounds exhibit prolonged half-lives compared to non-fluorinated analogues, as seen in ’s trifluoromethyl derivative .
  • Structural Flexibility : Modifications such as thiourea incorporation () or chloro-fluoro dual substitution () allow fine-tuning of solubility and potency .

Biological Activity

Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a sulfonamide moiety, which is known for its ability to interact with biological targets. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity to proteins. The chemical structure can be represented as follows:

C12H12FNO3S\text{C}_{12}\text{H}_{12}\text{FNO}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of target proteins, leading to enzyme inhibition. Research indicates that compounds with similar structures often exhibit significant inhibitory effects on various biochemical pathways, particularly in cancer and inflammation models .

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines through the activation of caspases and destabilization of microtubules. For instance, a study reported that derivatives of this compound exhibited IC50 values ranging from 0.5 to 3.5 μM against various cancer cell lines, indicating promising anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated using animal models. In a study involving rats, the compound significantly reduced inflammation induced by complete Freund’s adjuvant (CFA), demonstrating its potential as an anti-inflammatory agent . The reduction in mechanical hyperalgesia observed post-treatment suggests that it may modulate pain pathways effectively.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureIC50 (μM)Biological Activity
Ethyl 2-(4-chlorophenyl)acetateC10H11ClO23.1Moderate anticancer
Ethyl 2-(4-nitrophenyl)acetateC10H11NO44.0Weak anticancer
Ethyl 2-(4-acetamidophenyl)acetateC10H12N2O31.6Strong anti-inflammatory

This table illustrates that this compound exhibits superior biological activity compared to its analogs, particularly in terms of anticancer efficacy.

Case Study 1: Enzyme Inhibition

In a controlled laboratory setting, this compound was tested for its ability to inhibit specific enzymes involved in cancer progression. The results showed that at concentrations as low as 1 μM, the compound effectively inhibited target enzymes by more than 70%, indicating its potential for therapeutic applications in oncology .

Case Study 2: Pain Management

Another study focused on the analgesic properties of the compound using CFA-induced pain models. Oral administration led to significant pain relief at doses ranging from 10 to 30 mg/kg, suggesting a viable pathway for developing new pain management therapies based on this compound .

Q & A

Q. What is a standard synthetic route for Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate, and what yields are typically achieved?

A common method involves the reaction of ethyl 2-(chlorosulfonyl)acetate with 4-fluoroaniline under mild conditions. This sulfonamide-forming reaction typically proceeds in dichloromethane or acetonitrile with a base like triethylamine. Yields around 79% have been reported, with purification via recrystallization or column chromatography . Key characterization includes 1H^1H-NMR (e.g., δ 1.33 ppm for the ethyl CH3_3, 3.93 ppm for the CH2_2 adjacent to the sulfonamide) and HRMS ([M+H]+^+ at m/z 262.0500) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. For related sulfonamide-acetate derivatives, monoclinic systems (space group P21_1/n) with unit cell parameters (e.g., a = 5.63 Å, b = 26.16 Å, c = 10.60 Å, β = 98.3°) have been resolved. This data reveals intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and anilino NH) critical for stability and reactivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and electronic environments (e.g., deshielding of aromatic protons due to the electron-withdrawing sulfonyl group) .
  • HRMS : Validates molecular formula (e.g., calculated m/z 261.0471 vs. observed 262.0500 for [M+H]+^+) .
  • IR : Detects sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and ester C=O (~1700 cm^{-1) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what side reactions should be monitored?

  • Optimization : Use anhydrous conditions, controlled stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline), and slow addition to minimize exothermic side reactions. Catalytic DMAP may accelerate sulfonamide formation .
  • Side Reactions : Hydrolysis of the ethyl ester under basic conditions or formation of bis-sulfonylated byproducts. Monitor via TLC (eluent: hexane/ethyl acetate 3:1) and LC-MS .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substituents) affect biological activity?

Fluorine substituents enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions. For example, replacing 4-fluorophenyl with 4-(trifluoromethyl)phenyl increases lipophilicity (logP by ~0.5 units), potentially improving membrane permeability. Biological assays (e.g., enzyme inhibition) should be paired with computational docking to validate structure-activity relationships .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Rotameric equilibria in the sulfonamide group (due to restricted rotation) can cause splitting. Variable-temperature NMR (e.g., 25–60°C) may coalesce peaks .
  • Impurity Analysis : Use 19F^{19}F-NMR to detect fluorinated byproducts or HSQC to assign ambiguous proton-carbon correlations .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm. Half-life calculations guide formulation strategies (e.g., prodrug design if ester hydrolysis is rapid) .
  • Oxidative Stress Tests : Expose to H2_2O2_2 or liver microsomes to simulate metabolic pathways .

Methodological Considerations

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The sulfonamide’s sulfur atom is electrophilic, making it prone to nucleophilic attack at the sulfonyl group. Fukui indices identify reactive sites for functionalization .

Q. How to design a SAR study for derivatives of this compound?

  • Core Modifications : Vary the aryl group (e.g., 4-chloro, 4-methyl), ester moiety (e.g., methyl, tert-butyl), or sulfonamide linkage.
  • Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Correlate IC50_{50} values with computed descriptors (e.g., polar surface area, H-bond donors) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Crystal Growth : Use slow evaporation from a DCM/hexane mixture. Diffraction-quality crystals require strict exclusion of moisture.
  • Disorder Modeling : Partial occupancy of the ethyl group or fluorophenyl ring may require refinement with constraints .

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